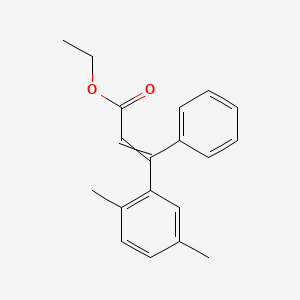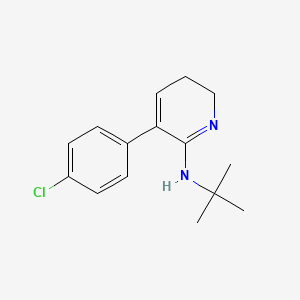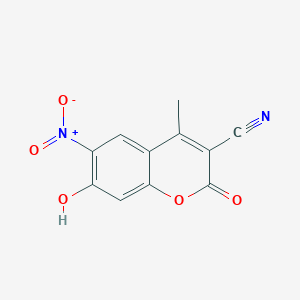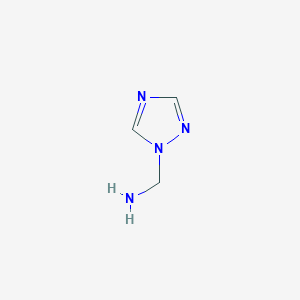
N-(5-Amino-4-chloro-1,3-thiazol-2-yl)pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Amino-4-chloro-1,3-thiazol-2-yl)pyridine-4-carboxamide is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-4-chloro-1,3-thiazol-2-yl)pyridine-4-carboxamide typically involves the reaction of 4-chloropyridine-2-carboxylic acid with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the desired product with high purity.
化学反应分析
Types of Reactions
N-(5-Amino-4-chloro-1,3-thiazol-2-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学研究应用
N-(5-Amino-4-chloro-1,3-thiazol-2-yl)pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of agrochemicals and pesticides due to its bioactive properties.
作用机制
The mechanism of action of N-(5-Amino-4-chloro-1,3-thiazol-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells. The compound’s thiazole ring is crucial for its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
N-(5-Amino-4-chloro-1,3-thiazol-2-yl)pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both the amino and chloro groups on the thiazole ring allows for diverse chemical modifications, making it a versatile compound for various applications.
属性
CAS 编号 |
828920-66-7 |
|---|---|
分子式 |
C9H7ClN4OS |
分子量 |
254.70 g/mol |
IUPAC 名称 |
N-(5-amino-4-chloro-1,3-thiazol-2-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C9H7ClN4OS/c10-6-7(11)16-9(13-6)14-8(15)5-1-3-12-4-2-5/h1-4H,11H2,(H,13,14,15) |
InChI 键 |
GVEXNMDUDCUZQS-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C(=O)NC2=NC(=C(S2)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Methoxy-N-methyl-2-[(3-phenylprop-2-yn-1-yl)oxy]acetamide](/img/structure/B14202322.png)
![Methyl 4-[5-(2-hydroxyethyl)-1,2-oxazol-3-yl]benzoate](/img/structure/B14202329.png)
![4-[5-(Bromomethylidene)-1,3-dioxan-2-YL]-1-decylpyridin-1-ium iodide](/img/structure/B14202335.png)

![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(difluoromethyl)benzamide](/img/structure/B14202337.png)
![N-[12-(Acetylsulfanyl)dodecanoyl]-L-histidyl-L-phenylalanine](/img/structure/B14202338.png)
![Furo[3,2-c]oxepin-4(2H)-one, 6-butyl-3,6,7,8-tetrahydro-2,2-diphenyl-](/img/structure/B14202349.png)



![N-(2-Aminophenyl)-4-[(1S)-1-(2H-indazol-2-yl)ethyl]benzamide](/img/structure/B14202380.png)



